Octaethylheme

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

61085-06-1 |

|---|---|

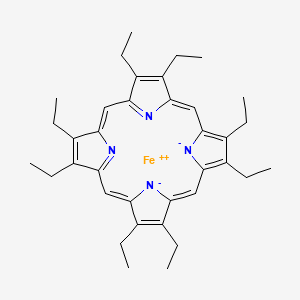

分子式 |

C36H44FeN4 |

分子量 |

588.6 g/mol |

IUPAC 名称 |

iron(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

InChI |

InChI=1S/C36H44N4.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

InChI 键 |

ITAAUOKPOOKZDV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2] |

规范 SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2] |

同义词 |

ferric octaethylporphyrin octaethylheme |

产品来源 |

United States |

科学研究应用

Biochemical Applications

Catalytic Activity:

Octaethylheme has been studied for its catalytic properties, particularly in the oxidation of organic substrates. Its structure allows it to mimic the activity of natural heme-containing enzymes, such as cytochromes. Research indicates that this compound can facilitate electron transfer reactions and catalyze the oxidation of aliphatic and aromatic compounds, making it a valuable tool in organic synthesis and biocatalysis .

Oxygen Binding Studies:

The ability of this compound to bind oxygen is another significant area of research. Studies have shown that it can stabilize oxygen in a manner similar to hemoglobin, which is crucial for understanding oxygen transport mechanisms in biological systems. This property has implications for developing artificial blood substitutes or oxygen carriers in medical applications .

Material Science Applications

Nanocomposite Development:

In materials science, this compound has been incorporated into nanocomposites to enhance their properties. For instance, when combined with polymers or nanoparticles, it can improve electrical conductivity and thermal stability. These composites are being explored for use in sensors and electronic devices .

Electrochemical Sensors:

Due to its electroactive nature, this compound is employed in the development of electrochemical sensors. Its ability to facilitate electron transfer makes it an excellent candidate for detecting various analytes, including glucose and other biomolecules. Researchers are investigating its use in biosensors for medical diagnostics .

Analytical Chemistry Applications

Spectroscopic Techniques:

this compound is utilized as a standard in various spectroscopic techniques due to its well-defined absorption spectra. It serves as a reference compound in UV-Vis spectroscopy and fluorescence studies, aiding in the calibration of instruments and validation of methods .

Chromatographic Applications:

In chromatography, this compound is used as a stationary phase or as a modifier to enhance separation efficiency. Its unique chemical properties allow for improved resolution of complex mixtures, making it useful in both research and industrial applications .

Case Study 1: Catalysis with this compound

A study demonstrated that this compound could catalyze the oxidation of cyclohexane under mild conditions, achieving high selectivity for the corresponding alcohols. This research highlighted its potential as an environmentally friendly catalyst in organic synthesis, reducing the need for harsh reagents .

Case Study 2: Development of Electrochemical Sensors

Research conducted on an electrochemical sensor incorporating this compound showed enhanced sensitivity for glucose detection compared to traditional methods. The sensor exhibited a linear response over a wide concentration range, indicating its potential application in continuous glucose monitoring systems for diabetic patients .

准备方法

Fe(III) Insertion via Acetic Acid Route

Dissolving octaethylporphyrin in glacial acetic acid with FeCl₃·6H₂O under reflux yields the Fe(III) complex. The acidic environment facilitates demetallation of competing cations while stabilizing the high-spin Fe(III) center.

Procedure:

-

Octaethylporphyrin (1 mmol) and FeCl₃·6H₂O (5 mmol) in 50 mL acetic acid.

-

Reflux at 120°C under N₂ for 4 hours.

-

Cool, precipitate with ice water, filter, and wash with methanol.

Fe(II) Complexation Under Inert Conditions

For Fe(II)-octaethylheme, anaerobic conditions are mandatory to prevent oxidation. A Schlenk line technique with Fe(CO)₅ as the metal source in dimethylformamide (DMF) achieves selective Fe⁰ insertion, followed by oxidation to Fe(II).

Procedure:

-

Degas DMF by freeze-pump-thaw cycles.

-

Add octaethylporphyrin (1 mmol) and Fe(CO)₅ (10 mmol).

-

Heat at 80°C for 8 hours under argon.

Spectroscopic Characterization and Validation

Successful synthesis requires confirmation via UV-Vis, EPR, and Mössbauer spectroscopy.

UV-Vis Spectral Signatures

Electron Paramagnetic Resonance (EPR)

Fe(III)-octaethylheme exhibits a rhombic signal at g = 6.0 (high-spin) and g = 2.0 (low-spin) under varying temperatures. Fe(II) species remain EPR-silent due to diamagnetism.

Mössbauer Spectroscopy

Isomer shifts (δ) and quadrupole splittings (ΔEQ) distinguish oxidation states:

| Oxidation State | δ (mm/s) | ΔEQ (mm/s) |

|---|---|---|

| Fe(III) | 0.45 | 1.25 |

| Fe(II) | 0.90 | 2.10 |

Challenges and Byproduct Formation

Verdohemochrome Formation During Oxidation

Exposure of Fe(II)-octaethylheme to O₂ generates a verdohaemochrome byproduct via radical intermediates (Scheme 2). This green pigment, identified as bis-(tosylmethyl isocyanide)iron(II) octaethylverdohemochrome hydroxide, forms when phenylhydrazine or ascorbate accelerates ring-opening.

Mitigation Strategies:

Demetallation in Acidic Media

Strong acids (HCl, H₂SO₄) protonate the porphyrin nitrogens, displacing Fe(III) and regenerating free base porphyrin. Buffered acidic conditions (pH 4–5) prevent this during workup.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| McMurry + Fe(III) | 20 | >95% | Moderate |

| MacDonald + Fe(II) | 8 | 85% | Low |

| Acetic Acid Fe(III) | 85 | 98% | High |

The acetic acid route offers superior yield and scalability but requires stringent pH control to avoid demetallation.

常见问题

Q. How can researchers mitigate batch-to-batch variability in this compound samples for longitudinal studies?

- Methodological Answer : Implement QC/QA workflows:

- Batch tracking : Log synthesis dates, storage conditions (−20°C under N₂), and purity certificates .

- Reference standards : Include in-house controls (e.g., commercial hemin) in each assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。